5-chloro-3-ethyl-1-methyl-1H-pyrazole
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Overview
Description
“5-chloro-3-ethyl-1-methyl-1H-pyrazole” is a chemical compound that is an effective synthetic reagent used for the synthesis of antimicrobial and antimicrobial compounds . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .
Synthesis Analysis
The synthesis of “5-chloro-3-ethyl-1-methyl-1H-pyrazole” involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis
Pyrazoles, including “5-chloro-3-ethyl-1-methyl-1H-pyrazole”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis
“5-chloro-3-ethyl-1-methyl-1H-pyrazole” appears as colorless to light yellow crystals or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure .Scientific Research Applications
Pyrazoles are a class of compounds that have a wide range of applications in various scientific fields . Here are some general applications of pyrazoles:
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Medicinal Chemistry and Drug Discovery
- Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The outcomes of these applications also vary, but generally involve the successful synthesis of a bioactive compound with potential therapeutic effects .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
Safety And Hazards
“5-chloro-3-ethyl-1-methyl-1H-pyrazole” should be treated as an organic compound. When handling it correctly, protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution. It should be stored in a sealed container, away from oxidants and strong acids or bases. If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .
properties
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMBFVRHGIIGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476274 |
Source
|
Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
CAS RN |
29938-63-4 |
Source
|
Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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